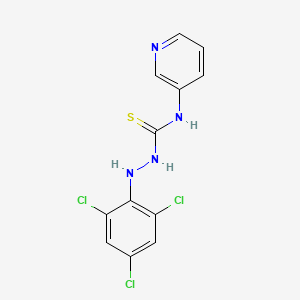

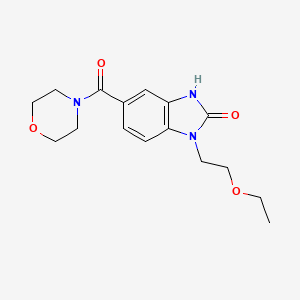

N-3-吡啶基-2-(2,4,6-三氯苯基)肼基氨基甲酸thio酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives, including those similar to N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide, often involves the reaction of appropriate isothiocyanates with hydrazine hydrates. For instance, compounds have been synthesized by reacting 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, followed by treatment with sodium hydroxide to obtain triazole derivatives (Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide reveals interesting features such as conformation and intramolecular interactions. One compound was found to exist in the Z conformation with the thionyl S atom lying cis to the azomethine N atom, indicating extensive delocalization with the pyridine ring and almost planar hydrazine–carbothioamide units (Jayakumar et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide-like compounds involves their ability to undergo various chemical transformations. For example, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared and used as a precursor for synthesizing arylidene-hydrazinyl-thiazolines, demonstrating the compound's versatility in chemical reactions (Ramadan, 2019).

Physical Properties Analysis

Solubility and dissolution properties are crucial physical characteristics. The solubility of isoniazid analogues, similar to our compound of interest, in various solvents has been extensively studied, revealing that solubility increases with temperature and is highest in polyethylene glycol-400 (Shakeel et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of hydrazinecarbothioamide derivatives include studies on their antioxidant activities. New compounds synthesized from the reaction of hydrazinecarbothioamides with 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties showed significant antioxidant activity, highlighting the chemical utility of these compounds (Barbuceanu et al., 2014).

科学研究应用

合成与表征

N-3-吡啶基-2-(2,4,6-三氯苯基)肼基氨基甲酸thio酰胺及其衍生物在各种化合物合成中起着至关重要的作用。这些化合物是形成新型三(1,3,4-噻二唑-2-胺)和双(1,3,4-噻二唑-2-胺)衍生物的组成部分,由于其独特的结构性质,在树状聚合物的开发中具有潜在的应用。此类化合物通过缩合反应合成,使用吡啶作为溶剂,这突显了它们在有机合成和材料科学中的重要性 (Darehkordi & Ghazi, 2013).

分子结构和生物活性

对分子结构的研究,包括晶体结构和N-3-吡啶基-2-(2,4,6-三氯苯基)肼基氨基甲酸thio酰胺的光谱分析,揭示了其生物活性的见解。密度泛函理论 (DFT) 和分子对接研究突出了其对细菌菌株的潜力,表明其在抗菌研究中的相关性。这些特性使其成为药物设计和药理学研究进一步探索的宝贵化合物 (Abu-Melha, 2018).

溶解性和溶解性质

了解 N-3-吡啶基-2-(2,4,6-三氯苯基)肼基氨基甲酸thio酰胺在各种溶剂中的溶解性和溶解性质对其在药物制剂中的应用至关重要。研究证明了其在不同溶剂中的溶解性,为其在药物递送系统中的使用提供了必要的数据。这些发现对于药物科学至关重要,特别是在设计和优化药物制剂以提高疗效方面 (Shakeel, Bhat, & Haq, 2014).

抗真菌和抗氧化活性

N-3-吡啶基-2-(2,4,6-三氯苯基)肼基氨基甲酸thio酰胺衍生物的抗真菌和抗氧化活性突出了其在开发新治疗剂中的潜力。这些活性对于制药和农用化学应用至关重要,其中对具有有效生物特性的新化合物的需求无处不在。这些化合物清除自由基和抑制真菌生长的能力为医学和农业研究开辟了道路 (Al-Amiery, Kadhum, & Mohamad, 2012).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-pyridin-3-yl-3-(2,4,6-trichloroanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3N4S/c13-7-4-9(14)11(10(15)5-7)18-19-12(20)17-8-2-1-3-16-6-8/h1-6,18H,(H2,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSURAYEVVMWQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=S)NNC2=C(C=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-yl)-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)

![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)

![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)

![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)